N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide
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Overview
Description
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of an indoline core, a pyrrolidinone ring, and a methoxyphenyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: This step often involves the cyclization of a suitable precursor, such as a γ-keto ester, under acidic or basic conditions to form the pyrrolidinone ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.
Indoline Core Formation: The indoline core is typically synthesized via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Coupling Reactions: The final step involves coupling the indoline core with the pyrrolidinone intermediate, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxyphenyl group or the indoline core, leading to the formation of quinone or N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as halogenation or nitration.
Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield a quinone derivative, while reduction of the pyrrolidinone ring can produce a hydroxylated compound.
Scientific Research Applications
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and as a probe in studying enzyme activity.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide exerts its effects depends on its interaction with molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved can vary, but common mechanisms include inhibition of enzyme activity by binding to the active site or allosteric modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide: shares similarities with other indoline derivatives and pyrrolidinone-containing compounds.
This compound: can be compared to compounds like indomethacin, which also contains an indole core and is used as a nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar molecules.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-26-17-8-6-16(7-9-17)23-13-15(12-19(23)24)21-20(25)22-11-10-14-4-2-3-5-18(14)22/h2-9,15H,10-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVJAHDKUOXOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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